molecular formula C17H23NO3 B4549254 2-(2,3-dihydro-1H-inden-5-yloxy)-1-(morpholin-4-yl)butan-1-one

2-(2,3-dihydro-1H-inden-5-yloxy)-1-(morpholin-4-yl)butan-1-one

Cat. No.: B4549254
M. Wt: 289.4 g/mol
InChI Key: OZMJBSUBVGMWCD-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-inden-5-yloxy)-1-(morpholin-4-yl)butan-1-one is a useful research compound. Its molecular formula is C17H23NO3 and its molecular weight is 289.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[2-(2,3-dihydro-1H-inden-5-yloxy)butanoyl]morpholine is 289.16779360 g/mol and the complexity rating of the compound is 354. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Catalysis

Morpholine derivatives are explored in the context of organic synthesis, demonstrating their utility as intermediates in the formation of complex molecules. For instance, the development of bis(aminoindenyl) zirconium complexes through reactions involving morpholine showcases their role in organometallic chemistry and potential applications in catalysis and material science (Knüppel et al., 2000).

Medicinal Chemistry and Drug Design

Morpholine and its derivatives are significant in medicinal chemistry, offering a versatile scaffold for the design of compounds with varied biological activities. Research has focused on designing morpholine derivatives with sympathomimetic, analgesic, and anti-inflammatory properties, among others (Rekka & Kourounakis, 2010). This versatility underscores the potential for "4-[2-(2,3-dihydro-1H-inden-5-yloxy)butanoyl]morpholine" in drug development, especially in targeting specific receptor sites or biological pathways.

Antimicrobial and Modulating Activities

Compounds incorporating morpholine groups have been studied for their antimicrobial properties and their ability to modulate the activity of other compounds. For instance, 4-(phenylsulfonyl) morpholine has been examined for its antimicrobial and modulating activity against multidrug-resistant strains, highlighting the potential for such derivatives in combating resistant infections (Oliveira et al., 2015).

Environmental and Green Chemistry

Research into morpholine-based ionic liquids has explored their applications in green chemistry, focusing on their physicochemical properties, biodegradability, and low toxicity. These studies suggest potential uses of morpholine derivatives in environmentally friendly solvents and materials (Pernak et al., 2011).

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yloxy)-1-morpholin-4-ylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-2-16(17(19)18-8-10-20-11-9-18)21-15-7-6-13-4-3-5-14(13)12-15/h6-7,12,16H,2-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZMJBSUBVGMWCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCOCC1)OC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.